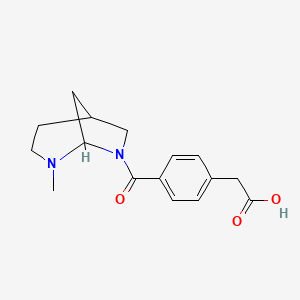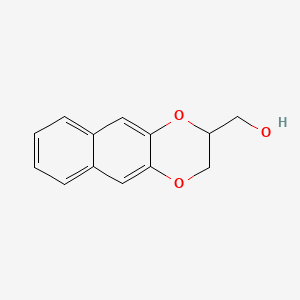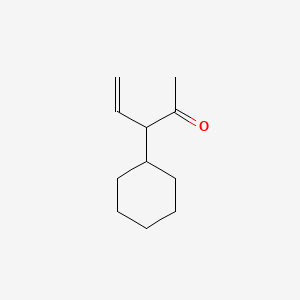![molecular formula C17H26OS B14627004 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 56819-78-4](/img/structure/B14627004.png)
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, a phenylsulfanyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the cyclohexane ring.
Hydroxylation: The hydroxyl group can be introduced by oxidation of a precursor compound or by direct hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution of the phenylsulfanyl group can yield a variety of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the phenylsulfanyl group.
4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.
Phenylcyclohexanol: Lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylsulfanyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56819-78-4 |
|---|---|
Formule moléculaire |
C17H26OS |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
4-tert-butyl-1-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
Clé InChI |
LJECCWCLHGUJGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14626925.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
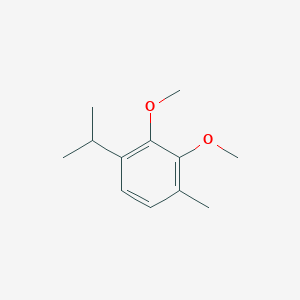
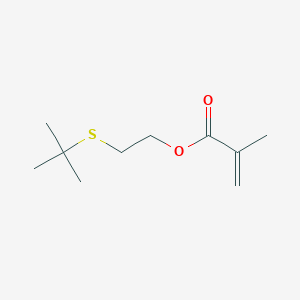
phosphaniumolate](/img/structure/B14626950.png)
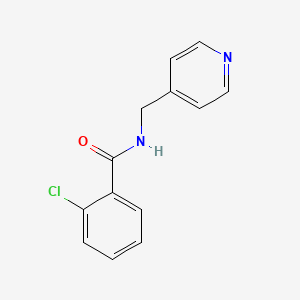
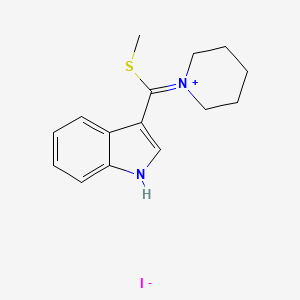
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
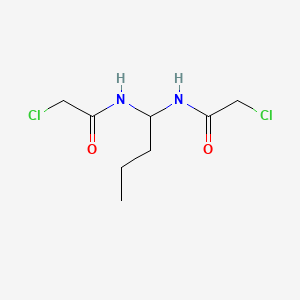

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
